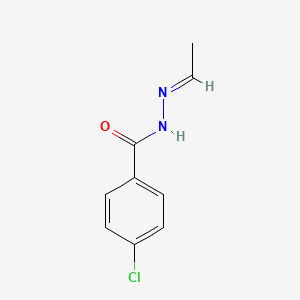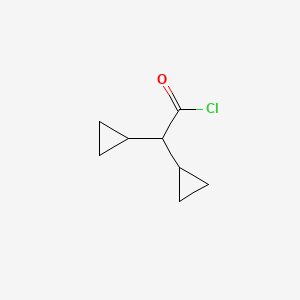![molecular formula C26H26Cl2FeP2+2 B14882123 Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) is a coordination complex with the formula FeCl2(dppe), where dppe stands for 1,2-bis(diphenylphosphino)ethane
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) can be synthesized by reacting iron(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert gas like nitrogen or argon to prevent oxidation. The general reaction is as follows:
FeCl2+dppe→FeCl2(dppe)
Industrial Production Methods
While specific industrial production methods for Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve automated systems to handle the reagents and maintain the inert atmosphere required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form iron(I) or iron(0) complexes.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(I) or iron(0) species. Substitution reactions would result in new iron complexes with different ligands.
Scientific Research Applications
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies of metalloproteins and other iron-containing biological molecules.
Mechanism of Action
The mechanism by which Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) exerts its effects depends on the specific application. In catalysis, the iron center often undergoes changes in oxidation state, facilitating the activation and transformation of substrates. The dppe ligand stabilizes the iron center and can influence the selectivity and efficiency of the catalytic process. Molecular targets and pathways involved include various organic substrates and intermediates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II): Similar in structure but with nickel instead of iron, used in similar catalytic applications.
Dichloro[1,2-bis(diphenylphosphino)ethane]cobalt(II): Another similar compound with cobalt, also used in catalysis.
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II): Palladium-based complex used in cross-coupling reactions.
Uniqueness
Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II) is unique due to the specific properties imparted by the iron center. Iron is more abundant and less expensive than other transition metals like palladium or platinum, making it an attractive option for large-scale industrial applications. Additionally, the specific electronic properties of iron can lead to different reactivity and selectivity in catalytic processes compared to its nickel, cobalt, or palladium counterparts.
Properties
Molecular Formula |
C26H26Cl2FeP2+2 |
|---|---|
Molecular Weight |
527.2 g/mol |
IUPAC Name |
dichloroiron;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2ClH.Fe/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2 |
InChI Key |
ZXTCSIQSHINKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



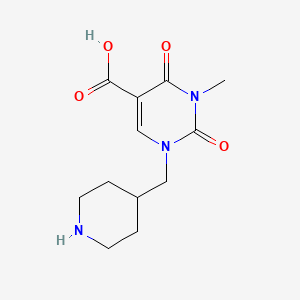
![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
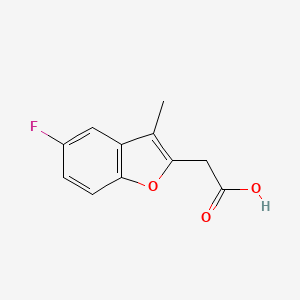
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
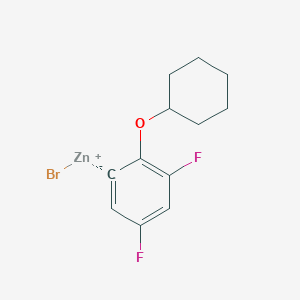
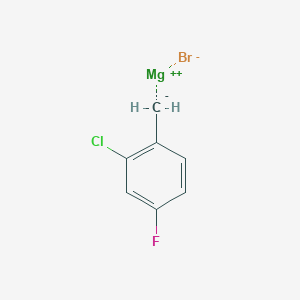
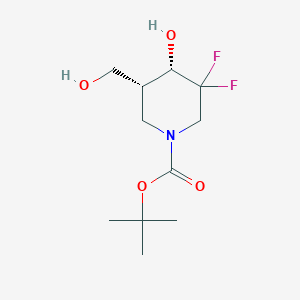
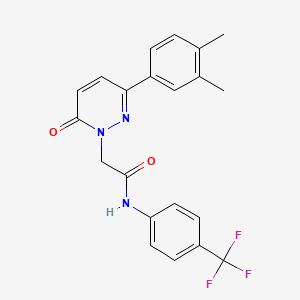
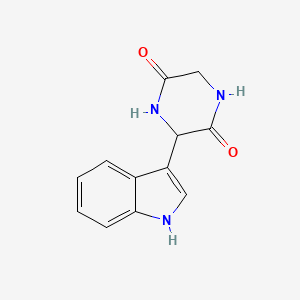

![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
